Quantitative Photopatterning Resolution: 0.75 µm Line/Space Capability in Copolymer LB Films
When copolymerized with N-dodecylacrylamide (DDA) to form a Langmuir-Blodgett (LB) film, the tBVPC-containing copolymer p(DDA-tBVPC) enables a positive-tone pattern with a resolution of 0.75 µm after deep UV irradiation and alkaline development [1]. This resolution represents the highest achievable with the photomask employed, confirming its suitability for high-fidelity patterning at the sub-micron scale. This performance is a direct result of the t-BOC group's efficient photoacid-catalyzed deprotection and the subsequent polarity change [1].
| Evidence Dimension | Lithographic Patterning Resolution |
|---|---|
| Target Compound Data | 0.75 µm line/space pattern resolution |
| Comparator Or Baseline | Baseline for other LB film resists using the same photomask; resolution is limited by mask rather than material. |
| Quantified Difference | Achieves the maximum resolution of the photomask (0.75 µm) |
| Conditions | Copolymer p(DDA/tBVPC) LB film, deep UV irradiation, alkaline developer. |
Why This Matters
This data validates the material's ability to achieve high-resolution patterning, a critical performance metric for selecting monomers in advanced lithographic applications.
- [1] Li, T., Mitsuishi, M., & Miyashita, T. (2000). Preparation of a New Photodegradable Copolymer LB Film and Its Application to Photopatterning. Chemistry Letters, 29(6), 608-609. View Source
